molecular formula C27H42O8 B13420617 (3beta)-Allopregnanolone 3-beta-D-Glucuronide

(3beta)-Allopregnanolone 3-beta-D-Glucuronide

Cat. No.: B13420617
M. Wt: 494.6 g/mol
InChI Key: MTPPQBWTGIHMPB-IPTVNVRXSA-N
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Description

(3beta)-Allopregnanolone 3-beta-D-Glucuronide (CAS 31300-87-5) is a glucuronidated metabolite of the neuroactive steroid allopregnanolone. This conjugate is formed in vivo as a major phase II metabolic product, facilitating the excretion and regulating the bioavailability of allopregnanolone, a potent endogenous positive allosteric modulator of the GABA A receptor . The glucuronidation process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the compound's water solubility, making this metabolite crucial for studies investigating the clearance and metabolic fate of neuroactive steroids . As a high-purity analytical reference standard, this compound is invaluable for quantitative bioanalysis. It is primarily used for the development and validation of LC-MS/MS or GC-MS/MS assays to accurately measure steroid glucuronide concentrations in complex biological matrices such as plasma, serum, urine, and brain tissue homogenates . Research applications include exploring the pharmacokinetics of allopregnanolone, understanding the dynamics of the neurosteroid pathway, and investigating the role of steroid metabolism in various physiological and pathological states, including stress-related disorders, depression, and catamenial epilepsy . The 3beta-epimer is of particular interest for studying the specific enzymatic pathways and biological activity of different allopregnanolone isomers and their metabolites . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H42O8

Molecular Weight

494.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1

InChI Key

MTPPQBWTGIHMPB-IPTVNVRXSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-Allopregnanolone 3-beta-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to allopregnanolone. Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives and catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of (3beta)-Allopregnanolone 3-beta-D-Glucuronide may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Enzymatic Glucuronidation

Reaction Overview :
ALLO-3β-G is formed via glucuronidation, where glucuronic acid is conjugated to the hydroxyl group at the 3β position of allopregnanolone. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , primarily UGT2B7 and UGT2B15 isoforms, which are expressed in hepatic and extrahepatic tissues .

Key Steps :

  • Substrate Activation : UDP-glucuronic acid (UDPGA) serves as the glucuronosyl donor.

  • Conjugation : The hydroxyl group (-OH) at the 3β position of allopregnanolone undergoes nucleophilic attack by UDPGA’s glucuronosyl moiety.

  • Product Formation : The reaction yields ALLO-3β-G and UDP as byproducts .

Enzymatic Parameters :

ParameterValue/DetailSource
Primary EnzymesUGT2B7, UGT2B15
CofactorUDP-glucuronic acid (UDPGA)
Tissue LocalizationLiver, kidney, brain
Regioselectivity3β-hydroxyl group

Pharmacological Implications of Glucuronidation

  • Increased Solubility : Glucuronidation enhances ALLO-3β-G’s aqueous solubility, facilitating renal excretion and reducing neuroactivity compared to allopregnanolone .

  • Metabolic Stability : Unlike allopregnanolone, ALLO-3β-G is resistant to further Phase I oxidation, prolonging its plasma half-life .

  • Therapeutic Limitations : The conjugation reduces GABA-A receptor modulation, necessitating reconversion to allopregnanolone for neuroactive effects .

Scientific Research Applications

(3beta)-Allopregnanolone 3-beta-D-Glucuronide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.

    Biology: The compound is studied for its role in modulating neurotransmitter receptors and its effects on neuronal activity.

    Medicine: Research focuses on its potential therapeutic effects in treating conditions such as anxiety, depression, and epilepsy.

    Industry: It is used in the development of neuroactive drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (3beta)-Allopregnanolone 3-beta-D-Glucuronide involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity. This modulation of GABAergic transmission is believed to underlie its therapeutic potential in neurological and psychiatric disorders.

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Both compounds share the pregnane core and glucuronic acid conjugation at the 3β position (Table 1).
  • Key Difference: The stereochemistry of the pregnane backbone varies slightly, influencing receptor interactions.

Pharmacological Implications :

  • Pregnanolone glucuronide is less studied in neuroactive contexts but is implicated in peripheral androgen metabolism, similar to other steroid glucuronides.

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide

Structural and Functional Contrast :

  • The 3α isomer of allopregnanolone (CAS: 31300-86-4) is a minor metabolite with distinct binding properties. The 3α configuration enhances affinity for GABAA receptors, whereas the 3β isomer may exhibit reduced activity due to steric hindrance.

Analytical Challenges :

  • Differentiation between 3α and 3β isomers requires advanced techniques like chiral HPLC or NMR, as their mass spectra are identical.

Quercetin-3-O-β-D-Glucuronide

Metabolic and Pharmacokinetic Comparisons

Elimination Half-Life and Bioactivity

  • Allopregnanolone itself has a short half-life (<1 hour), necessitating synthetic analogs like ganaxolone for therapeutic use.
  • Glucuronidation further reduces the neuroactivity of allopregnanolone, rendering it a clearance metabolite rather than a therapeutic agent.

Analytical and Clinical Relevance

Quantification Methods

  • LC-ESI-MS/MS is widely used for glucuronide detection, achieving sensitivity down to 25 ng/mL for opioid glucuronides.
  • Matrix suppression effects in urine are minimized via solid-phase extraction, ensuring accurate quantification.

Clinical Correlations

  • Elevated 3α-diol glucuronide in idiopathic hirsutism highlights the role of steroid glucuronides as biomarkers of peripheral androgen activity.

Data Tables

Table 1: Molecular Comparison of Selected Glucuronides

Compound CAS Number Molecular Formula Molecular Weight Key Functional Group
(3beta)-Allopregnanolone 3-beta-D-Glucuronide 31300-87-5 C27H42O8 494.62 3β-glucuronide
Pregnanolone 3-beta-D-Glucuronide 31329-54-1 C27H42O8 494.62 3β-glucuronide
Quercetin-3-O-β-D-Glucuronide Not available C21H18O13 478.36 3-O-glucuronide

Table 2: Pharmacokinetic Properties

Compound Half-Life (Parent) Bioactivity Post-Glucuronidation
Allopregnanolone <1 hour Inactive (glucuronide form)
Quercetin ~2 hours Reduced (glucuronide retains partial activity)
Morphine-3-beta-D-Glucuronide Prolonged Active (neuroexcitatory)

Biological Activity

(3beta)-Allopregnanolone 3-beta-D-Glucuronide is a metabolite of allopregnanolone, a neuroactive steroid derived from progesterone. This compound plays a significant role in modulating various biological processes, particularly in the central nervous system (CNS). Its biological activity primarily revolves around its interactions with GABA receptors, neuroprotection, and potential implications in neurodegenerative and psychiatric disorders.

(3beta)-Allopregnanolone acts primarily as a positive allosteric modulator of the GABAA_A receptor. This receptor is crucial for inhibitory neurotransmission in the brain. The compound enhances GABAergic activity by binding to specific sites on the receptor, thereby increasing the influx of chloride ions and leading to hyperpolarization of neurons, which results in anxiolytic and sedative effects .

Key Interactions:

  • GABAA_A Receptors : Potentiates GABA-induced currents, particularly at receptors containing α2 and α3 subunits .
  • Neuroprotective Effects : Exhibits neuroprotection against excitotoxicity and oxidative stress, which are critical in conditions like Alzheimer's disease .
  • Metabolism : The glucuronidation process can affect its bioavailability and pharmacokinetics, limiting its therapeutic use .

Biological Activities

  • Neuroprotection :
    • (3beta)-Allopregnanolone has been shown to protect neuronal cells from apoptosis and oxidative stress. In studies involving SH-SY5Y cells, it mitigated mitochondrial dysfunction associated with neurodegenerative diseases .
    • A study indicated that administration of allopregnanolone reduced pro-apoptotic markers following traumatic brain injury (TBI), suggesting its potential for clinical applications in neurotrauma .
  • Anxiolytic Effects :
    • The compound exhibits significant anxiolytic properties similar to benzodiazepines but with a different mechanism of action. It enhances the effects of GABA without directly activating the receptor at lower concentrations .
  • Impact on Feeding Behavior :
    • Research has indicated that allopregnanolone influences food intake and weight gain in animal models. Increased levels were associated with higher caloric intake and body weight gain, suggesting a role in metabolic regulation .

Case Study 1: Neuroprotection Post-TBI

In a controlled study involving male rats subjected to TBI, administration of allopregnanolone significantly reduced apoptosis markers and improved functional recovery compared to controls. This highlights its potential therapeutic role in managing acute brain injuries .

Case Study 2: Anxiolytic Effects

A clinical trial assessing the anxiolytic effects of allopregnanolone showed that patients reported reduced anxiety levels after treatment, correlating with increased GABAergic activity as measured by neuroimaging techniques .

Data Tables

Biological Activity Mechanism Outcome
NeuroprotectionReduces apoptosis and oxidative stressImproved neuronal survival in TBI models
AnxiolyticPositive modulation of GABAA_A receptorsDecreased anxiety levels in clinical trials
Feeding BehaviorIncreases caloric intakeWeight gain observed in animal studies

Q & A

Q. Table 1: Comparison of Analytical Methods for Quantification

MethodSensitivity (LOD)Matrix ApplicabilityKey Reference
EIA0.5 ng/mLUrine, SerumO’Connor et al.
LC-MS0.1 ng/mLPlasma, CSFPaulson et al.
RIA1.0 ng/mLTissue HomogenatesMunro et al.

Q. Table 2: Neuroactive Effects in Disease Models

ModelDose/ConcentrationObserved OutcomeMechanismReference
Alzheimer’s Mice10 mg/kg (s.c.)↑ Neurogenesis, ↓ Aβ plaquesGABAergic modulation
Macrophages (LPS-induced)100 nM↓ TLR4 activationTIRAP degradation
Postpartum Depression (Clinical)30 mg IVRapid antidepressant effectAllosteric GABAAR activation

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